molecular formula C16H34O4P- B8793569 Bis-(2-ethylhexyl) phosphate

Bis-(2-ethylhexyl) phosphate

Cat. No. B8793569
M. Wt: 321.41 g/mol
InChI Key: SEGLCEQVOFDUPX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906631B2

Procedure details

To a four neck flask of 200 ml are added 19.94 g (60 mmol) of di(2-ethylhexyl) phosphate [Starting Material A] and 12.0 g (60 mmol) of a 20% aqueous solution of sodium hydroxide at 20° C., which are agitated for 60 minutes to obtain an aqueous solution of sodium di(2-ethylhexyl) phosphate. Then, 80 g of ethanol is added to this solution and subsequently 17.87 g (20 mmol) of a 26.0% aqueous solution of lanthanum chloride is added at a dropping rate of 1 ml/min, which are further reacted at the same temperature for 0 minute with stirring, whereby lanthanum di(2-ethylhexyl) phosphate is gradually precipitated to cause white turbidity in the solution. The precipitates are dissolved by adding 80 g of cyclohexane to the solution with stirring. The reaction solution is left at rest to remove the separated water layer. After the washing with 25 ml of water three times, a reflux dehydrator is mounted onto the vessel to remove water and ethanol in the reaction solution through azeotropy with cyclohexane, and then the same procedure as in [Example 1] is conducted to obtain 53.8 g of a solution of lanthanum di(2-ethylhexyl) phosphate in cyclohexane having a concentration of about 40%. The analytical results are shown in Table 1.
Quantity
19.94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:21])([O:12][CH2:13][CH:14]([CH2:19][CH3:20])[CH2:15][CH2:16][CH2:17][CH3:18])([O:3][CH2:4][CH:5]([CH2:10][CH3:11])[CH2:6][CH2:7][CH2:8][CH3:9])=[O:2].[OH-].[Na+:23]>>[P:1]([O-:21])([O:3][CH2:4][CH:5]([CH2:10][CH3:11])[CH2:6][CH2:7][CH2:8][CH3:9])([O:12][CH2:13][CH:14]([CH2:19][CH3:20])[CH2:15][CH2:16][CH2:17][CH3:18])=[O:2].[Na+:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
19.94 g
Type
reactant
Smiles
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
which are agitated for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
P(=O)(OCC(CCCC)CC)(OCC(CCCC)CC)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.